molecular formula C15H27ClO3 B13956429 Ethyl 12-chloro-2-methyl-12-oxododecanoate

Ethyl 12-chloro-2-methyl-12-oxododecanoate

Cat. No.: B13956429
M. Wt: 290.82 g/mol
InChI Key: WFXPEAJCOVFPDJ-UHFFFAOYSA-N
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Description

Ethyl 12-chloro-2-methyl-12-oxododecanoate is an organic compound with a complex structure that includes a chloro group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 12-chloro-2-methyl-12-oxododecanoate typically involves the esterification of 12-chloro-2-methyl-12-oxododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 12-chloro-2-methyl-12-oxododecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: 12-chloro-2-methyl-12-oxododecanoic acid.

    Reduction: Ethyl 12-chloro-2-methyl-12-hydroxydodecanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 12-chloro-2-methyl-12-oxododecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 12-chloro-2-methyl-12-oxododecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and ester functionality play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 12-oxododecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 12-oxododecanoate: Lacks the chloro and methyl groups, making it less reactive in certain chemical reactions.

Uniqueness

Ethyl 12-chloro-2-methyl-12-oxododecanoate is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and potential applications. These functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds.

Properties

Molecular Formula

C15H27ClO3

Molecular Weight

290.82 g/mol

IUPAC Name

ethyl 12-chloro-2-methyl-12-oxododecanoate

InChI

InChI=1S/C15H27ClO3/c1-3-19-15(18)13(2)11-9-7-5-4-6-8-10-12-14(16)17/h13H,3-12H2,1-2H3

InChI Key

WFXPEAJCOVFPDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CCCCCCCCCC(=O)Cl

Origin of Product

United States

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